molecular formula C11H8BrN3O3 B12625336 4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid CAS No. 919116-71-5

4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid

Cat. No.: B12625336
CAS No.: 919116-71-5
M. Wt: 310.10 g/mol
InChI Key: MJFVWNIJPCCTMV-UHFFFAOYSA-N
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Description

4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid (CAS: 1263283-37-9) is a brominated pyrimidinone derivative fused with a benzoic acid moiety via an amino linker. Its molecular formula is C₁₁H₈BrN₃O₃, with a molecular weight of 310.10 g/mol . Key structural features include:

  • A 4-aminobenzoic acid group, contributing acidity and hydrogen-bonding capacity.

The compound’s physicochemical properties include an XLogP3 value of 0.8, indicating moderate lipophilicity, and three hydrogen bond donors (two from the pyrimidinone ring and one from the carboxylic acid) .

Properties

CAS No.

919116-71-5

Molecular Formula

C11H8BrN3O3

Molecular Weight

310.10 g/mol

IUPAC Name

4-[(5-bromo-6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid

InChI

InChI=1S/C11H8BrN3O3/c12-8-5-13-11(15-9(8)16)14-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H2,13,14,15,16)

InChI Key

MJFVWNIJPCCTMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=C(C(=O)N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Coupling with Benzoic Acid: The final step involves coupling the brominated pyrimidine with benzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The bromine atom and the amino group on the pyrimidine ring are likely crucial for its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related analogs, focusing on molecular features, synthesis, and inferred biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name & ID Molecular Formula Molecular Weight (g/mol) XLogP3 Key Structural Differences Potential Applications
Target Compound C₁₁H₈BrN₃O₃ 310.10 0.8 Bromo-substituted pyrimidinone, direct amino linker Enzyme inhibition, intermediates
EJ5 C₁₄H₁₅N₃O₄ 289.29 N/A Propyl linker, hydroxy group at pyrimidinone Undisclosed (structural studies)
Compound 30 () C₁₉H₂₀N₆O₂S 396.47 N/A Ethyl-pyrimidinone, methylthio-benzamide Adenylyl cyclase inhibition
SS4 (Thiazolidinone derivative) C₁₈H₁₇N₃O₃S 355.41 N/A Thiazolidinone ring, dimethylamino substituent Antimicrobial evaluation

Key Observations:

Backbone Flexibility vs.

Halogen Effects: The 5-bromo substituent in the target compound may enhance metabolic stability and halogen bonding compared to non-halogenated analogs (e.g., EJ5) .

Synthetic Routes: The target compound’s synthesis likely involves coupling a brominated pyrimidinyl amine (e.g., 5-bromo-6-oxo-1,6-dihydropyrimidin-2-amine) with 4-aminobenzoic acid, analogous to methods using BTFFH/DIPEA in dichloromethane (DCM) . SS4 employs a thiazolidinone-forming reaction with mercaptoacetic acid, highlighting divergent synthetic pathways for heterocyclic benzoic acid derivatives .

Biological Implications: While direct activity data for the target compound is unavailable, Compound 30 demonstrates inhibitory effects on Ca²⁺/calmodulin-stimulated adenylyl cyclase, suggesting the brominated pyrimidinone scaffold may share similar therapeutic targets . The benzoic acid moiety in the target compound could mimic endogenous substrates in enzyme-binding pockets, as seen in EP00361365’s mercaptomethyl-propanoic acid derivatives .

Biological Activity

4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid (CAS Number: 1240567-05-8) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a brominated dihydropyrimidine moiety attached to a benzoic acid. Its molecular formula is C11H8BrN3O3C_{11}H_{8}BrN_{3}O_{3}, and it has a molecular weight of 300.10 g/mol.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymes : Some studies suggest that derivatives of benzoic acid can inhibit key enzymes involved in metabolic pathways, such as neurolysin and angiotensin-converting enzyme (ACE) .
  • Modulation of Protein Degradation Pathways : In vitro studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis .
  • Antimicrobial Activity : Similar compounds have been investigated for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains .

Biological Activity Data

A summary of biological activities associated with this compound and its analogs is presented in the following table:

Biological Activity Description Reference
Enzyme InhibitionInhibits neurolysin and ACE, potentially affecting blood pressure regulation.
Proteasome ActivationEnhances proteasomal activity in human fibroblasts, promoting protein degradation.
Antimicrobial EffectsExhibits antibacterial and antifungal properties against specific pathogens.
CytotoxicityDemonstrated low cytotoxicity in various cancer cell lines at tested concentrations.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Benzoic Acid Derivatives : A study published in Pharmaceutical Biology showed that certain benzoic acid derivatives significantly enhanced proteasome activity in human foreskin fibroblasts without inducing cytotoxicity at concentrations up to 10 μg/mL .
  • Antimicrobial Activity Evaluation : Research conducted on various benzoic acid derivatives indicated promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
  • In Silico Studies : Computational studies have identified potential binding interactions between similar compounds and key enzymes involved in metabolic pathways, supporting their role as enzyme inhibitors .

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